Cas no 896342-24-8 (2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide structure
896342-24-8 structure
Product name:2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
CAS No:896342-24-8
MF:C16H12N4O2S2
Molecular Weight:356.422080039978
CID:6483441

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
    • 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, 2-methyl-N-(4-methyl-2-benzothiazolyl)-5-oxo-
    • インチ: 1S/C16H12N4O2S2/c1-8-4-3-5-11-12(8)18-15(24-11)19-13(21)10-6-17-16-20(14(10)22)7-9(2)23-16/h3-7H,1-2H3,(H,18,19,21)
    • InChIKey: PXUFJOUXVKOVOU-UHFFFAOYSA-N
    • SMILES: C12SC(C)=CN1C(=O)C(C(NC1=NC3=C(C)C=CC=C3S1)=O)=CN=2

じっけんとくせい

  • 密度みつど: 1.59±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 7.45±0.70(Predicted)

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2550-0255-2μmol
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2550-0255-10mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2550-0255-20mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2550-0255-3mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2550-0255-5μmol
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2550-0255-4mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2550-0255-5mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2550-0255-25mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2550-0255-1mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2550-0255-30mg
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
896342-24-8 90%+
30mg
$119.0 2023-05-16

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 関連文献

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamideに関する追加情報

Introduction to 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide (CAS No. 896342-24-8)

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide, identified by its CAS number 896342-24-8, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[3,2-apyrimidine] scaffold, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of this compound features a fused ring system consisting of a thiazole ring, a benzothiazole ring, and an apyrimidine moiety. The presence of multiple nitrogen atoms in the ring system suggests that this compound may exhibit significant interactions with biological targets such as enzymes and receptors. Specifically, the 4-methyl-1,3-benzothiazol-2-yl substituent introduces additional complexity and may contribute to the compound's binding affinity and selectivity.

In recent years, there has been a growing interest in thiazolo[3,2-apyrimidine] derivatives due to their demonstrated efficacy in various pharmacological contexts. These compounds have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. For instance, studies have highlighted the potential of certain thiazolo[3,2-apyrimidine] derivatives to disrupt signaling pathways that are critical for tumor growth and survival.

The< strong>5-oxo-5H-1,3thiazolo[3,2-apyrimidine] core structure is particularly noteworthy as it has been implicated in several pharmacologically active molecules. The oxo group at the 5-position introduces a site for potential hydrogen bonding interactions with biological targets, which can enhance binding affinity. Additionally, the presence of a carboxamide group at the 6-position further expands the structural diversity of this class of compounds.

Recent research has demonstrated that modifications to the benzothiazole ring can significantly influence the biological activity of thiazolo[3,2-apyrimidine] derivatives. For example, studies have shown that incorporating a methyl group at the 4-position of the benzothiazole ring can enhance binding to specific enzyme targets. This observation underscores the importance of fine-tuning the molecular structure to optimize pharmacological properties.

The< strong>2-methyl substituent at the nitrogen atom of the apyrimidine moiety is another key feature that may contribute to the compound's biological activity. Methyl groups are frequently employed in medicinal chemistry to modulate solubility, metabolic stability, and binding interactions. In this context, the methyl group may enhance the compound's ability to interact with biological targets while also improving its pharmacokinetic profile.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of structural features such as the thiazole-benzothiazole-apyrimidine core and various substituents provides a rich scaffold for further chemical optimization. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify analogs with improved biological activity and reduced toxicity.

In addition to its potential as an anticancer agent, this compound may also have applications in other therapeutic areas. For instance, its ability to interact with enzymes and receptors suggests that it could be developed into a therapeutic for inflammatory diseases or infectious disorders. Further investigation into its mechanism of action will be necessary to fully elucidate its therapeutic potential.

The synthesis of< strong>2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide presents both challenges and opportunities for synthetic chemists. The complex fused ring system requires careful planning and execution to ensure high yield and purity. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with precision.

Recent advances in synthetic chemistry have provided new tools for constructing heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to efficiently build complex molecular architectures. These methods have significantly reduced the complexity and cost associated with synthesizing novel heterocyclic compounds.

The< strong>CAS number 896342-24-8 serves as a unique identifier for this compound and facilitates its recognition in scientific literature and patent databases. This standardized nomenclature system ensures that researchers around the world can accurately reference and discuss this molecule.

In conclusion, 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5 oxo -5H -1 , 3th i az ol o [ 3 , 2 -apy rimid ine ] -6 -carboxamide (CAS No . 896342 -24 -8 ) is a structurally complex heterocyclic compound with significant potential in pharmaceutical research . Its unique scaffold , characterized by a thiazole-benzothiazole-apyrimidine core , multiple nitrogen atoms , and various substituents , makes it an attractive candidate for further exploration . As research continues to uncover new biological activities and synthetic strategies , this compound is likely to remain at the forefront of drug discovery efforts .

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